2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18331377
InChI: InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10)
SMILES:
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC18331377

Molecular Formula: C7H11N3S

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole -

Specification

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
IUPAC Name 5-(cyclobutylmethyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10)
Standard InChI Key TUDVOXZYFRESIF-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)CC2=NN=C(S2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3,4-thiadiazole ring system (C₂N₂S), with an amino (-NH₂) group at position 2 and a cyclobutylmethyl (-CH₂C₃H₅) moiety at position 5. The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems. Key structural parameters include:

  • Molecular formula: C₇H₁₀N₄S

  • Molecular weight: 182.25 g/mol

  • IUPAC name: 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

The planar thiadiazole ring enables π-π stacking interactions, while the amino group participates in hydrogen bonding. The cyclobutylmethyl side chain may enhance lipid solubility, potentially improving membrane permeability compared to simpler alkyl or aryl derivatives .

Spectral Characterization

Although experimental spectral data for this specific compound are unavailable, analogous 1,3,4-thiadiazoles exhibit characteristic NMR and IR signatures:

  • ¹H-NMR: Aromatic protons in the thiadiazole ring typically resonate between δ 7.5–8.5 ppm, while the cyclobutylmethyl protons appear as multiplet signals in the δ 1.5–3.0 ppm range .

  • ¹³C-NMR: The thiadiazole carbons (C-2 and C-5) resonate near δ 160–170 ppm, with cyclobutyl carbons appearing between δ 20–40 ppm .

  • FT-IR: N-H stretching vibrations (amino group) occur at 3300–3500 cm⁻¹, and C=N/C-S vibrations in the thiadiazole ring appear at 1500–1600 cm⁻¹ .

Synthetic Methodologies

Cyclodehydration Route

The most common synthesis of 1,3,4-thiadiazoles involves cyclodehydration of carboxylic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole, the proposed pathway is:

  • Starting material: 2-(Cyclobutylmethyl)benzoic acid or a cyclobutylmethyl-substituted carboxylic acid derivative.

  • Reaction with thiosemicarbazide:

    RCOOH+NH2NHCSNH2POCl3C7H10N4S+H2O\text{RCOOH} + \text{NH}_2\text{NHCSNH}_2 \xrightarrow{\text{POCl}_3} \text{C}_7\text{H}_{10}\text{N}_4\text{S} + \text{H}_2\text{O}
  • Basification and purification: Adjust pH to 8–9 with NaOH, followed by recrystallization from methanol or ethanol .

Alternative Pathways

  • Schiff base formation: Condensation of thiosemicarbazide with cyclobutylmethyl ketones, followed by oxidative cyclization.

  • Post-functionalization: Introducing the cyclobutylmethyl group via alkylation of a pre-formed 2-amino-1,3,4-thiadiazole scaffold.

Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Prediction
SolubilityLow water solubility (<1 mg/mL)Hydrophobic cyclobutylmethyl group
LogP~2.5Calculated using Crippen’s method
Melting Point180–190°CAnalog data from
StabilityStable under inert atmosphereThermal analysis of similar compounds

Biological Activity and Mechanisms

Antimicrobial Activity

2-Amino-1,3,4-thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects. Key findings from analogs include:

  • Megazol: Anti-trypanosomal activity against Trypanosoma cruzi (EC₅₀ = 0.2 µM) .

  • Bacterial MICs: 4–16 µg/mL for Staphylococcus aureus and Escherichia coli .

The cyclobutylmethyl substituent could improve pharmacokinetic profiles by reducing metabolic degradation compared to aryl derivatives.

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.

  • In vitro screening: Prioritize testing against NSCLC, pancreatic, and triple-negative breast cancer cell lines.

  • Computational modeling: Perform molecular docking studies to predict interactions with EGFR, HER2, or PD-L1.

  • ADMET profiling: Evaluate absorption, distribution, and cytochrome P450 inhibition potential.

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